Ethyl 2-hydroxyisobutyrate CAS number and properties
Ethyl 2-hydroxyisobutyrate CAS number and properties
An In-depth Technical Guide to Ethyl 2-Hydroxyisobutyrate
Ethyl 2-hydroxyisobutyrate is a valuable organic compound primarily utilized as a synthetic building block in various chemical industries. For researchers and professionals in drug development and materials science, its significance is most pronounced as a precursor to key reagents in controlled polymerization processes. This guide provides a comprehensive overview of its properties, synthesis, and critical applications.
Chemical Identifiers
The following table summarizes the key identifiers for Ethyl 2-hydroxyisobutyrate.[1]
| Identifier | Value |
| CAS Number | 80-55-7 |
| IUPAC Name | ethyl 2-hydroxy-2-methylpropanoate |
| Molecular Formula | C₆H₁₂O₃ |
| InChI Key | GFUIDHWFLMPAGY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(C)O |
| Synonyms | Ethyl 2-hydroxy-2-methylpropionate, Ethyl α-hydroxyisobutyrate, 2-Hydroxyisobutyric acid ethyl ester |
Physicochemical and Safety Data
The physical and chemical properties of Ethyl 2-hydroxyisobutyrate are detailed below. This data is essential for its handling, application in reactions, and purification.
| Property | Value | Source |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Fisher Scientific |
| Boiling Point | 149-150 °C | Fisher Scientific |
| Density | 0.965 g/mL | Stenutz |
| Refractive Index | 1.407 @ 20°C | Stenutz |
Safety Information: Ethyl 2-hydroxyisobutyrate is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.
Experimental Protocols
Synthesis of Ethyl 2-hydroxyisobutyrate
A common method for synthesizing Ethyl 2-hydroxyisobutyrate is through the Fischer esterification of 2-hydroxyisobutyric acid with ethanol, using a strong acid catalyst like sulfuric acid.[2]
Materials:
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2-hydroxyisobutyric acid (5.0 g, 48 mmol)
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Ethanol (100 mL)
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Concentrated sulfuric acid (130 μL, 2.4 mmol)
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Deionized water
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Dichloromethane
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Anhydrous magnesium sulfate
Protocol:
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A solution of 2-hydroxyisobutyric acid in ethanol is prepared in a round-bottom flask.
-
Concentrated sulfuric acid is carefully added to the solution.
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The mixture is heated to reflux and maintained for 24 hours under an inert atmosphere.[2]
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After cooling, the solvent (ethanol) is removed under reduced pressure.
-
The resulting residue is taken up in deionized water (100 mL).[2]
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The aqueous solution is extracted three times with dichloromethane (3 x 50 mL).[2]
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The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final product.[2]
Application in Drug Development and Polymer Chemistry
While Ethyl 2-hydroxyisobutyrate has applications as a fragrance ingredient, its most significant role for researchers is as a precursor to Ethyl 2-bromoisobutyrate , a widely used initiator in Atom Transfer Radical Polymerization (ATRP) .[3] ATRP is a powerful controlled polymerization technique used to synthesize well-defined polymers with specific architectures, molecular weights, and functionalities. These polymers are crucial in advanced applications, including the development of drug delivery systems, hydrogels, and biocompatible materials.
The conversion of the tertiary alcohol in Ethyl 2-hydroxyisobutyrate to a tertiary bromide is a standard synthetic transformation. This is typically achieved using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The resulting Ethyl 2-bromoisobutyrate serves as a highly efficient initiator for the polymerization of a wide range of monomers, such as styrenes and (meth)acrylates.
The logical workflow from the base molecule to a functional polymer is outlined in the diagram below.
References
- 1. Ethyl 2-hydroxyisobutyrate | C6H12O3 | CID 6653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-hydroxyisobutyrate synthesis - chemicalbook [chemicalbook.com]
- 3. US20210269740A1 - Alpha-hydroxyisobutyrate ester compound, fragrance composition, and use thereof as fragrance - Google Patents [patents.google.com]
